2-Fluoro-3-phenoxybenzylamine hydrochloride 2-Fluoro-3-phenoxybenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15755080
InChI: InChI=1S/C13H12FNO.ClH/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11;/h1-8H,9,15H2;1H
SMILES:
Molecular Formula: C13H13ClFNO
Molecular Weight: 253.70 g/mol

2-Fluoro-3-phenoxybenzylamine hydrochloride

CAS No.:

Cat. No.: VC15755080

Molecular Formula: C13H13ClFNO

Molecular Weight: 253.70 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-phenoxybenzylamine hydrochloride -

Specification

Molecular Formula C13H13ClFNO
Molecular Weight 253.70 g/mol
IUPAC Name (2-fluoro-3-phenoxyphenyl)methanamine;hydrochloride
Standard InChI InChI=1S/C13H12FNO.ClH/c14-13-10(9-15)5-4-8-12(13)16-11-6-2-1-3-7-11;/h1-8H,9,15H2;1H
Standard InChI Key SNVRVHBALQJDEY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2F)CN.Cl

Introduction

2-Fluoro-3-phenoxybenzylamine hydrochloride is an aromatic amine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a phenoxy group attached to a benzylamine backbone, with a fluorine atom substituted at the 2-position of the benzyl ring. The unique combination of functional groups in this compound contributes to its potential bioactivity and distinct pharmacokinetic properties.

Synthesis of 2-Fluoro-3-phenoxybenzylamine Hydrochloride

The synthesis of this compound typically involves multiple steps, starting from appropriate precursors. Although specific detailed synthesis protocols are not widely documented in the available literature, it generally involves the formation of the benzylamine backbone followed by the introduction of the phenoxy and fluorine substituents. The use of reagents such as pyridine and coupling agents like WSC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may be involved in forming the desired structure, as seen in similar reactions involving amine and acid derivatives .

Similar Compounds

Several compounds share structural similarities with 2-fluoro-3-phenoxybenzylamine hydrochloride, including:

Compound NameCAS NumberSimilarity Index
N-Methyl-4-phenoxybenzylamine169943-40-20.90
Phenoxybenzamine hydrochloride63-92-30.85
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene1034305-17-30.80
Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol1034305-11-70.78

These compounds may serve as useful references for understanding the chemical and biological properties of 2-fluoro-3-phenoxybenzylamine hydrochloride.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator